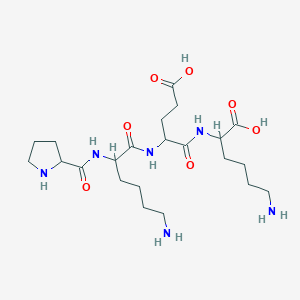

Tetrapeptide-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1036207-61-0 |

|---|---|

Molecular Formula |

C22H40N6O7 |

Molecular Weight |

500.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

LYHZXMVNRVAAJA-QAETUUGQSA-N |

SMILES |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |

Purity |

98% |

Origin of Product |

United States |

Foundational & Exploratory

Tetrapeptide-30: A Deep Dive into its Mechanism of Action in Melanocytes

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which Tetrapeptide-30, a synthetic peptide composed of four amino acids (Proline-Lysine-Glutamic Acid-Lysine or PKEK), exerts its skin-lightening effects by modulating the activity of melanocytes. This document summarizes key signaling pathways, presents quantitative data from in vitro and in vivo studies, and offers detailed experimental protocols for the scientific community.

Core Mechanism of Action: A Multi-Faceted Approach to Depigmentation

This compound operates through a sophisticated, multi-pronged mechanism to reduce hyperpigmentation and even out skin tone. Its primary actions center on the inhibition of key melanogenic pathways, reduction of inflammatory triggers, and direct influence on the enzymatic machinery of melanin (B1238610) synthesis.

At its core, this compound interferes with the signaling cascade that leads to melanin production. A crucial aspect of this is its ability to reduce the activation of melanocytes by decreasing the levels of α-melanocyte-stimulating hormone (α-MSH) and its precursor, proopiomelanocortin (POMC).[1] By suppressing the POMC gene, this compound effectively curtails the initial trigger for melanogenesis, which is particularly relevant in preventing post-inflammatory hyperpigmentation and UVB-induced skin pigmentation.[1]

Furthermore, this compound exhibits significant anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in keratinocytes, especially following UVB exposure.[1] This reduction in inflammatory mediators minimizes the stimulation of melanocytes, thereby preventing the overproduction of melanin.

The peptide also directly impacts the primary enzyme responsible for melanin synthesis, tyrosinase. It acts as a tyrosinase inhibitor, reducing its activity and consequently lowering the rate of melanin production.[2][3] This dual action of inhibiting both the upstream signaling and the key enzymatic step makes this compound a potent agent for skin lightening.

The culmination of these actions is a reduction in the transfer of melanin to the upper layers of the skin, the keratinocytes, leading to a visible lightening of hyperpigmented spots and a more uniform skin tone.[3]

Signaling Pathways Modulated by this compound

The inhibitory effects of this compound on melanogenesis are mediated through its interaction with several key signaling pathways within melanocytes and surrounding keratinocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various studies.

Table 1: In Vitro Inhibition of Melanogenesis Markers by this compound

| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Reference |

| Tyrosinase Activity | --- | This compound | --- | --- | Acts as a tyrosinase inhibitor | [3] |

| Melanin Transfer | --- | This compound | --- | --- | Blocks transfer to top skin layers | [3] |

| IL-6 mRNA Expression | Human Keratinocytes | This compound + UVB | 0-10 µg/mL | 24 h | Significant reduction | [2] |

| IL-8 mRNA Expression | Human Keratinocytes | This compound + UVB | 0-10 µg/mL | 24 h | Dose-dependent decrease | [2] |

| TNF-α mRNA Expression | Human Keratinocytes | This compound + UVB | 0-10 µg/mL | 24 h | Significant reduction | [2] |

| POMC mRNA Expression | Human Keratinocytes | This compound + UVB | 0-10 µg/mL | 24 h | Significant reduction | [2] |

Table 2: Clinical Efficacy of this compound Containing Formulations

| Study Population | Condition | Formulation | Duration | Outcome | Reference |

| Caucasian, Asian, and ethnic skin | Hyperpigmentation, Age Spots | This compound | --- | Confirmed skin-brightening and reduction of age spots | [3] |

| --- | Age Spots | This compound with Sodium Ascorbyl Phosphate (B84403) (SAP) | --- | Synergistic effect in reducing age spots | [3] |

Detailed Experimental Protocols

Melanin Content Assay

This protocol is designed to quantify the melanin content in cultured melanocytes following treatment with this compound.

Methodology:

-

Cell Culture: Plate human or murine melanocytes (e.g., B16-F10 cells) in 6-well plates and culture until they reach 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of this compound and appropriate controls (e.g., vehicle control, positive control like Kojic Acid) for 48-72 hours.

-

Cell Harvest: After the incubation period, wash the cells twice with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.

-

Pelleting: Centrifuge the cell suspension to obtain a cell pellet.

-

Lysis and Solubilization: Resuspend the cell pellet in 1N NaOH containing 10% DMSO. Incubate the mixture at 80°C for 1-2 hours to solubilize the melanin.

-

Quantification: Measure the absorbance of the lysate at a wavelength between 405 nm and 475 nm using a spectrophotometer.

-

Normalization: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the melanin content to the total protein amount.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase in melanocyte cell lysates after treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture and treat melanocytes with this compound as described in the melanin content assay protocol.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100).

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the BCA assay.

-

Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein from each cell lysate. Add a freshly prepared solution of L-DOPA (a substrate for tyrosinase).

-

Absorbance Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 475 nm kinetically over a period of 30-60 minutes. The rate of increase in absorbance corresponds to the formation of dopachrome, the product of the tyrosinase reaction.

-

Calculation: Calculate the tyrosinase activity as the rate of change in absorbance per minute per microgram of protein.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the mRNA expression levels of key genes involved in melanogenesis (e.g., TYR, MITF, POMC, IL-6, IL-8, TNF-α) in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture and treat keratinocytes or melanocytes with this compound as required for the specific gene expression analysis.

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 2.0.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control groups, normalized to the reference gene.

Conclusion

This compound presents a compelling profile as a skin-lightening agent with a well-defined, multi-target mechanism of action in melanocytes and keratinocytes. Its ability to concurrently inhibit inflammatory pathways, suppress hormonal triggers for melanogenesis, and directly inhibit tyrosinase activity underscores its efficacy in addressing hyperpigmentation from various etiological origins. The provided experimental protocols offer a robust framework for researchers to further investigate the properties of this and other cosmetic peptides. Continued research into the nuanced interactions of this compound with cutaneous biology will undoubtedly pave the way for more advanced and targeted dermatological therapies.

References

The Tetrapeptide PKEK: A Technical Guide to its Skin-Whitening Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective and safe skin-lightening agents is a cornerstone of the dermatological and cosmetic industries. Among the promising candidates that have emerged from peptide research is the tetrapeptide PKEK (Pro-Lys-Glu-Lys). This synthetic peptide has garnered significant attention for its ability to modulate skin pigmentation, offering a targeted approach to treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. This technical guide provides an in-depth overview of the PKEK peptide, detailing its biological function, mechanism of action, and the experimental evidence supporting its efficacy.

PKEK Peptide Sequence and Properties

The PKEK peptide is a synthetically derived tetrapeptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine. The inclusion of proline is intended to enhance the peptide's stability.

Biological Function: Skin Whitening and Pigmentation Control

The primary biological function of the PKEK peptide is the reduction of skin pigmentation, leading to a skin-whitening effect. This has been demonstrated in both in vitro and in vivo studies. Clinical trials have shown that topical application of PKEK-containing formulations can significantly reduce hyperpigmentation and improve the evenness of skin tone, particularly in individuals with skin types V-VI.[1][2]

Mechanism of Action

The skin-whitening effect of the PKEK peptide is not achieved through the inhibition of the tyrosinase enzyme, a common mechanism for many skin-lightening agents. Instead, PKEK targets the initial inflammatory triggers and signaling pathways that lead to melanogenesis (the production of melanin).

Anti-Inflammatory Action

Ultraviolet B (UVB) radiation is a primary environmental factor that induces skin pigmentation. UVB exposure triggers an inflammatory response in keratinocytes, the primary cells of the epidermis. This inflammatory cascade leads to the release of various signaling molecules that stimulate melanocytes to produce melanin (B1238610).

The PKEK peptide has been shown to exert a significant anti-inflammatory effect by downregulating the expression of key pro-inflammatory cytokines in UVB-irradiated keratinocytes. In vitro studies have demonstrated that PKEK treatment significantly reduces the UVB-induced upregulation of messenger RNA (mRNA) for:

-

Interleukin-1α (IL-1α)

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

-

Tumor Necrosis Factor-α (TNF-α)[3]

By mitigating the initial inflammatory response to UVB, PKEK effectively dampens a critical trigger for melanogenesis.

Interference with the Melanogenesis Signaling Cascade

The PKEK peptide intervenes in the signaling pathway that directly stimulates melanin production. Following UVB exposure, a signaling cascade is initiated that leads to the production of α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to its receptor on melanocytes, triggering the synthesis of melanin.

PKEK disrupts this pathway by inhibiting the expression of pro-opiomelanocortin (POMC), the precursor protein that is cleaved to produce α-MSH.[4][5] By reducing the availability of POMC, PKEK effectively decreases the amount of α-MSH, leading to a reduction in the stimulation of melanocytes.

This ultimately results in the downregulation of tyrosinase, the key enzyme responsible for melanin synthesis. The entire signaling pathway is often referred to as the p53-POMC-α-MSH-MC1R cascade, which leads to an increase in cyclic AMP (cAMP) and the activation of the PKA-CREB/MITF pathway, culminating in tyrosinase expression. PKEK's inhibitory action on POMC interrupts this cascade.

Quantitative Data

The efficacy of the PKEK peptide has been quantified in several studies. The following tables summarize the key findings.

In Vitro Studies

| Parameter | Cell Type | Treatment | Concentration of PKEK | Result | Reference |

| Gene Expression | Human Keratinocytes | UVB Irradiation | 0-10 µg/mL | Dose-dependent reduction in UVB-induced mRNA expression of IL-6, IL-8, TNF-α, and POMC. | [6] |

In Vivo Clinical Studies

| Study Population | Formulation | Duration | Primary Outcome | Result | P-value | Reference |

| 27 Japanese Women | PKEK + Sodium Ascorbyl Phosphate (SAP) vs. SAP alone | 8 weeks | Reduction in skin pigmentation (SCINEXA score) | 26% reduction with PKEK + SAP; 18% reduction with SAP alone. | Not specified | [5][7][8] |

| 50 Subjects with Skin Types V-VI (Melasma and Post-Inflammatory Hyperpigmentation) | PKEK-containing formulation vs. Vehicle | 12 weeks | Improvement in overall appearance | Significantly superior to vehicle. | < 0.05 | [1][2] |

| 50 Subjects with Skin Types V-VI (Melasma and Post-Inflammatory Hyperpigmentation) | PKEK-containing formulation vs. Vehicle | 12 weeks | Improvement in evenness of skin tone | Significantly superior to vehicle. | < 0.01 | [1][2] |

Experimental Protocols

While the full, detailed protocols are proprietary to the original research, this section outlines the general methodologies employed in the key experiments cited.

In Vitro Gene Expression Analysis in Human Keratinocytes

-

Cell Culture: Normal human epidermal keratinocytes are cultured in appropriate media and conditions to achieve a suitable confluence for experimentation.

-

PKEK Treatment: The cultured keratinocytes are pre-incubated with varying concentrations of the PKEK peptide (e.g., 0-10 µg/mL) for a specified period (e.g., 24 hours).

-

UVB Irradiation: The cell culture medium is replaced with a buffered saline solution, and the cells are exposed to a controlled dose of UVB radiation.

-

RNA Extraction: Following UVB exposure and a post-incubation period, total RNA is extracted from the keratinocytes using standard molecular biology techniques.

-

Quantitative Real-Time PCR (qRT-PCR): The extracted RNA is reverse-transcribed into complementary DNA (cDNA). qRT-PCR is then performed using specific primers for the genes of interest (IL-1α, IL-6, IL-8, TNF-α, POMC, and a housekeeping gene for normalization). The relative changes in gene expression are calculated.

In Vivo Clinical Trials for Skin-Lightening Efficacy

-

Subject Recruitment: A cohort of subjects with hyperpigmentation (e.g., melasma, age spots) is recruited. The subjects' skin types are classified using a standardized scale (e.g., Fitzpatrick scale).

-

Formulation Preparation: A topical formulation (e.g., cream, lotion) containing a specified concentration of the PKEK peptide is prepared. A corresponding vehicle (placebo) formulation without the peptide is also created for the control group.

-

Study Design: A double-blind, vehicle-controlled study design is typically employed. Subjects are randomly assigned to apply either the PKEK formulation or the vehicle to the affected areas of their skin over a defined period (e.g., 8-12 weeks).

-

Efficacy Assessment: The effectiveness of the treatment is evaluated at baseline and at regular intervals throughout the study. Common assessment methods include:

-

Expert Grading of Digital Images: High-resolution photographs of the subjects' skin are taken under standardized lighting conditions. A panel of dermatologists or trained experts then grades the images for changes in hyperpigmentation, evenness of skin tone, and overall appearance.

-

Instrumental Measurement: Devices such as a chromameter can be used to objectively measure changes in skin color.

-

Validated Scoring Systems: Standardized scoring systems, such as the SCINEXA (Score of Intrinsic and Extrinsic Skin Aging), are used to quantify changes in various parameters of skin aging and pigmentation.[5][7][8]

-

Signaling Pathways and Experimental Workflows

PKEK's Mechanism of Action in Inhibiting Melanogenesis

Caption: PKEK inhibits UVB-induced melanogenesis by reducing inflammatory cytokines and POMC expression.

Experimental Workflow for In Vitro Gene Expression Analysis

Caption: Workflow for assessing PKEK's effect on gene expression in UVB-irradiated keratinocytes.

Conclusion

The tetrapeptide PKEK represents a significant advancement in the development of targeted and effective skin-lightening agents. Its unique mechanism of action, which focuses on mitigating the initial inflammatory triggers and disrupting the melanogenesis signaling cascade at the level of POMC expression, distinguishes it from traditional tyrosinase inhibitors. The available in vitro and in vivo data provide a strong foundation for its use in cosmetic and dermatological formulations aimed at reducing hyperpigmentation and promoting a more even skin tone. Further research into optimizing delivery systems and exploring its synergistic effects with other active ingredients will likely expand its applications in the field of skin health.

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of skin pigmentation by the tetrapeptide PKEK: in vitro and in vivo evidence for skin whitening effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key Phases in Topical Formulation Development [tiogaresearch.com]

- 6. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

A Technical Deep Dive into Tetrapeptide-30: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-30, a synthetic peptide comprised of four amino acids, has emerged as a significant ingredient in the field of dermatology and cosmetology for its potent skin-lightening and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound. It delves into the in-vitro and in-vivo studies that have elucidated its role in modulating melanogenesis, detailing its impact on key signaling pathways. This document serves as a resource for researchers and professionals engaged in the development of novel dermatological and cosmetic formulations.

Discovery and Chemical Profile

This compound is a synthetic peptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK)[1]. Its discovery was driven by the quest for effective and safe agents to manage hyperpigmentation and uneven skin tone[2][3].

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| INCI Name | This compound |

| Amino Acid Sequence | Pro-Lys-Glu-Lys (PKEK) |

| Molecular Formula | C22H41N5O7 |

| Molecular Weight | 503.6 g/mol |

| Appearance | White to off-white powder |

| Solubility | Water soluble |

| Purity | >95% (typically) |

Synthesis of this compound

The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the efficient and controlled assembly of the peptide chain on a solid resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis of this compound (Pro-Lys-Glu-Lys) via SPPS generally follows a series of iterative steps:

-

Resin Selection and Swelling : A suitable resin, typically a Wang or Rink Amide resin, is chosen and swelled in an appropriate solvent like dimethylformamide (DMF).

-

First Amino Acid Attachment (Lysine) : The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is attached to the resin.

-

Deprotection : The temporary N-terminal protecting group (Fmoc) is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose the free amine for the next coupling step.

-

Coupling : The next protected amino acid in the sequence (Fmoc-Glu(OtBu)-OH) is activated with a coupling agent (e.g., HBTU, HATU) and added to the resin to form a peptide bond.

-

Capping (Optional) : To prevent the formation of deletion sequences, any unreacted free amines can be acetylated using acetic anhydride.

-

Iterative Cycles : Steps 3 and 4 are repeated for the subsequent amino acids in the sequence: Fmoc-Lys(Boc)-OH and Fmoc-Pro-OH.

-

Final Deprotection and Cleavage : Once the full peptide chain is assembled, the resin is treated with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the permanent side-chain protecting groups (Boc, tBu).

-

Purification and Characterization : The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and HPLC analysis.

Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Mechanism of Action in Skin Pigmentation

This compound exerts its skin-lightening effects through a multi-target mechanism that involves both anti-inflammatory actions and direct interference with the melanin (B1238610) synthesis pathway.

Anti-inflammatory Effects

UV radiation and other environmental stressors can induce an inflammatory response in keratinocytes, leading to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). These cytokines can stimulate melanocytes to produce more melanin. This compound has been shown to downregulate the expression of these inflammatory markers, thereby reducing inflammation-induced hyperpigmentation[3][4].

Inhibition of Melanogenesis Signaling Pathway

The primary mechanism of this compound's depigmenting action is its interference with the signaling cascade that leads to melanin production.

-

Inhibition of POMC Expression : this compound reduces the expression of the Pro-opiomelanocortin (POMC) gene[4]. POMC is a precursor protein that is cleaved to produce several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH).

-

Reduction of α-MSH : By inhibiting POMC, this compound leads to a decrease in the levels of α-MSH, a key hormone that stimulates melanogenesis[4].

-

Downregulation of the MC1R Pathway : α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a downstream signaling cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and the cAMP response element-binding protein (CREB)[5]. This leads to the upregulation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. This compound's reduction of α-MSH dampens this entire pathway.

-

Inhibition of Tyrosinase : Tyrosinase is the rate-limiting enzyme in melanin synthesis. This compound has been shown to inhibit the activity and expression of tyrosinase, further contributing to its skin-lightening effects[1][2][4].

Figure 2: Signaling pathway of melanogenesis and the inhibitory actions of this compound.

In-Vitro and In-Vivo Efficacy Data

Numerous studies have demonstrated the efficacy of this compound in both laboratory and clinical settings.

Table 2: Summary of In-Vitro Efficacy Data

| Assay | Cell Type | Treatment | Result |

| Gene Expression (mRNA) | Human Keratinocytes | UVB + this compound | Significant reduction in UVB-induced expression of IL-6, IL-8, TNF-α, and POMC[4]. |

| Tyrosinase Inhibition | N/A | This compound | Dose-dependent inhibition of tyrosinase activity. |

| Melanin Content | B16-F10 Melanoma Cells | α-MSH + this compound | Significant reduction in α-MSH-induced melanin synthesis. |

Table 3: Summary of In-Vivo (Clinical) Efficacy Data

| Study Population | Duration | Formulation | Results |

| Caucasian Women | 12 weeks | Cream with this compound | Significant reduction in the appearance of age spots and improved skin tone evenness[2]. |

| Asian Women | 8 weeks | Cream with this compound | Visibly diminished hyperchromatic spots and improved overall skin tone[6]. |

| Ethnic Skin (Fitzpatrick V-VI) | 12 weeks | Cream with this compound | Reduction in melasma and post-inflammatory hyperpigmentation[3]. |

Experimental Protocols

Tyrosinase Inhibition Assay (In-Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

-

Reagents : Mushroom tyrosinase, L-DOPA (substrate), phosphate (B84403) buffer (pH 6.8), this compound solution at various concentrations.

-

Procedure : a. In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound (this compound) or control. b. Pre-incubate the mixture for a defined period at a controlled temperature. c. Initiate the reaction by adding L-DOPA solution to each well. d. Measure the absorbance at 475 nm (formation of dopachrome) at regular intervals using a microplate reader.

-

Data Analysis : The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound.

Melanin Content Assay in Cell Culture (In-Vitro)

This assay quantifies the amount of melanin produced by cultured melanocytes.

-

Cell Culture : Plate B16-F10 melanoma cells in a culture dish and allow them to adhere.

-

Treatment : Treat the cells with a melanogenesis stimulator (e.g., α-MSH) in the presence or absence of various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell Lysis : a. Wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells in a solution of NaOH (e.g., 1N NaOH) and heat at a high temperature (e.g., 80°C) to solubilize the melanin.

-

Quantification : Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

-

Normalization : The melanin content can be normalized to the total protein content of the cell lysate (determined by a protein assay like BCA) to account for differences in cell number.

Figure 3: Experimental workflows for key in-vitro assays.

Conclusion

This compound is a well-characterized synthetic peptide with a robust body of evidence supporting its efficacy as a skin-lightening and anti-inflammatory agent. Its multifaceted mechanism of action, targeting both the inflammatory triggers of hyperpigmentation and the core enzymatic machinery of melanogenesis, makes it a valuable ingredient for the development of advanced dermatological and cosmetic products. The detailed understanding of its synthesis and biological activity presented in this guide provides a solid foundation for researchers and formulators to harness the full potential of this innovative peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. This compound | PKEK peptide | TEGO® Pep 4-Even | Cosmetic Ingredients Guide [ci.guide]

- 4. How Does this compound Promote Whitening And Freckle Removal? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

The Modulatory Role of Tetrapeptide-30 in Downregulating Inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key driver in a multitude of skin disorders, contributing to premature aging, hyperpigmentation, and compromised barrier function. The inflammatory cascade is a complex process orchestrated by a variety of signaling molecules, with cytokines playing a central role. Tetrapeptide-30, a synthetic peptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), has emerged as a promising agent in the modulation of skin inflammation. This technical guide provides an in-depth analysis of the mechanisms by which this compound downregulates the expression of key inflammatory cytokines. It details the experimental evidence, summarizes quantitative data, and provides comprehensive experimental protocols for the evaluation of its anti-inflammatory efficacy. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action for research and development applications.

Introduction

The skin, as the body's primary interface with the external environment, is perpetually exposed to various stressors, including ultraviolet (UV) radiation, pollutants, and pathogens. These insults can trigger an inflammatory response, characterized by the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from keratinocytes. While acute inflammation is a crucial component of the skin's defense and repair mechanisms, chronic inflammation can lead to a range of pathological conditions.

This compound has been identified as a potent modulator of the inflammatory response in the skin.[1][2] Its primary mechanism of action involves the downregulation of pro-inflammatory cytokine expression, particularly in the context of UVB-induced inflammation.[2][3] This guide will explore the molecular pathways through which this compound exerts its anti-inflammatory effects, with a focus on its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action: Downregulation of Inflammatory Cytokines

This compound has been shown to significantly reduce the mRNA expression of IL-6, IL-8, and TNF-α in human keratinocytes following UVB exposure.[2][3] This inhibitory effect is crucial in mitigating the inflammatory cascade that contributes to skin damage and hyperpigmentation.

Quantitative Data on Cytokine Downregulation

The following table summarizes the quantitative data from in vitro studies on the effect of this compound on the gene expression of key inflammatory cytokines in UVB-irradiated human keratinocytes.

| Cytokine | Treatment | Fold Change vs. UVB Control | Statistical Significance | Reference |

| IL-6 | This compound | Significant Reduction | p < 0.05 | [2][3] |

| IL-8 | This compound | Significant Reduction | p < 0.05 | [2][3] |

| TNF-α | This compound | Significant Reduction | p < 0.05 | [2][3] |

Note: Specific percentage reductions are often proprietary and not always published in publicly available literature. The data indicates a statistically significant decrease in the expression of these cytokines.

Signaling Pathway Modulation: The Role of NF-κB

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway.[4] NF-κB is a master regulator of inflammation, and its activation is a key step in the transcriptional upregulation of numerous pro-inflammatory genes, including those for IL-6, IL-8, and TNF-α.

In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitory protein, IκB. Upon stimulation by inflammatory triggers like UVB radiation, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This compound is believed to interfere with this process, thereby preventing the nuclear translocation of NF-κB and subsequent expression of inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and UVB Irradiation

Objective: To establish an in vitro model of UVB-induced inflammation in human keratinocytes.

Materials:

-

Human Epidermal Keratinocytes (HEK)

-

Keratinocyte Growth Medium (KGM)

-

Phosphate-Buffered Saline (PBS)

-

UVB light source with a peak emission at 312 nm

-

6-well cell culture plates

Procedure:

-

Culture HEKs in KGM at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates and grow to 70-80% confluency.

-

Wash the cells twice with PBS.

-

Irradiate the cells with a single dose of UVB (e.g., 50 mJ/cm²). The exact dose should be optimized for the specific cell line and UVB source to induce a measurable inflammatory response without causing excessive cell death.

-

Immediately after irradiation, replace the PBS with fresh KGM containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a predetermined time (e.g., 24 hours) before harvesting for further analysis.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

Objective: To quantify the mRNA levels of IL-6, IL-8, and TNF-α.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for IL-6, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR system

Procedure:

-

Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using specific primers for the target cytokines and the housekeeping gene.

-

The thermal cycling conditions will typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated, UVB-irradiated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

Objective: To measure the concentration of secreted IL-6, IL-8, and TNF-α in the cell culture supernatant.

Materials:

-

ELISA kits for human IL-6, IL-8, and TNF-α

-

Cell culture supernatant from treated and control cells

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant from the experimental wells.

-

Perform the ELISA according to the manufacturer's protocol for each cytokine. This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Immunofluorescence for NF-κB Nuclear Translocation

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the cells on coverslips with 4% PFA.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm in multiple cells per condition.

Conclusion

This compound demonstrates a significant capacity to downregulate the expression of key pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α, in skin cells subjected to inflammatory stimuli such as UVB radiation. This anti-inflammatory activity is primarily attributed to its ability to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in mitigating skin inflammation. Further research is warranted to fully elucidate the upstream and downstream targets of this compound and to translate these in vitro findings into clinical applications for a variety of inflammatory skin conditions.

References

In-Depth Technical Guide: Molecular Targets of Tetrapeptide-30 in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-30, a synthetic peptide with the amino acid sequence Proline-Lysine-Glutamic Acid-Lysine (PKEK), has emerged as a significant bioactive ingredient in dermatology, primarily for its skin-lightening and anti-inflammatory properties. This technical guide delves into the core molecular mechanisms of this compound within keratinocytes, the primary cells of the epidermis. Through a comprehensive review of in vitro studies, this document elucidates the peptide's targeted effects on gene expression following ultraviolet B (UVB) irradiation, a key trigger of hyperpigmentation. The primary molecular targets identified are pro-inflammatory cytokines and the pro-opiomelanocortin (POMC) gene, which plays a central role in stimulating melanogenesis. This guide provides a detailed overview of the signaling pathways involved, quantitative data on gene expression modulation, and the experimental protocols utilized to ascertain these findings.

Introduction

Hyperpigmentary disorders, such as melasma and post-inflammatory hyperpigmentation, are common dermatological conditions characterized by the overproduction and uneven distribution of melanin (B1238610). Solar radiation, particularly UVB, is a primary etiological factor, inducing a complex cascade of signaling events within the skin. Keratinocytes, upon exposure to UVB, release a variety of signaling molecules that stimulate melanocytes to produce melanin.

This compound has been developed to interrupt this process at the keratinocyte level, offering a targeted approach to skin lightening. Its mechanism of action is centered on mitigating the inflammatory response and downregulating key melanogenic stimulants produced by keratinocytes in response to UVB stress.

Molecular Targets of this compound in Keratinocytes

The principal molecular mechanism of this compound in keratinocytes involves the modulation of gene expression, particularly those genes that are upregulated following UVB exposure and contribute to the stimulation of melanocytes.

Downregulation of Pro-inflammatory Cytokines

UVB irradiation of keratinocytes triggers an inflammatory cascade, leading to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). These cytokines can act as paracrine signals to stimulate melanogenesis. In vitro studies have demonstrated that this compound significantly reduces the UVB-stimulated mRNA expression of these cytokines in human keratinocytes.[1][2][3][4] This anti-inflammatory action is a key aspect of its skin-lightening effect, as it dampens the initial signals that lead to increased melanin production.

Inhibition of Pro-opiomelanocortin (POMC) Expression

Pro-opiomelanocortin (POMC) is a precursor polypeptide that is cleaved to produce several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH). α-MSH is a potent stimulator of melanin synthesis in melanocytes. Following UVB exposure, the expression of the POMC gene is significantly upregulated in keratinocytes. Research has shown that treatment of human keratinocytes with this compound leads to a significant reduction in the UVB-stimulated mRNA expression of POMC.[1][2][3] By inhibiting POMC expression, this compound effectively reduces the availability of α-MSH, thereby decreasing a critical signal for melanogenesis.

Potential Interaction with Protease-Activated Receptor 2 (PAR-2)

Protease-Activated Receptor 2 (PAR-2) is a G-protein-coupled receptor expressed on keratinocytes that plays a role in regulating melanosome transfer from melanocytes to keratinocytes.[5][6] Activation of PAR-2 enhances the phagocytic capacity of keratinocytes to ingest melanosomes.[4][5] While many cosmetic peptides are known to interact with PAR-2, direct evidence of this compound acting as a PAR-2 antagonist is not yet firmly established in the scientific literature. However, given that serine protease inhibitors, which can indirectly affect PAR-2 activation, have been shown to reduce melanosome transfer, it remains a plausible area for further investigation into the complete mechanism of action of this compound.[7]

Signaling Pathways

The molecular effects of this compound in keratinocytes culminate in the interruption of the melanogenesis signaling cascade.

Inhibition of the Keratinocyte-Melanocyte Signaling Axis

The signaling pathway targeted by this compound originates in the keratinocyte's response to UVB radiation.

Caption: UVB-induced signaling cascade and points of inhibition by this compound.

Quantitative Data

The following table summarizes the quantitative effects of this compound on the mRNA expression of its molecular targets in UVB-irradiated human keratinocytes, as reported in the literature.[1][2][3][8]

| Molecular Target | Treatment | Concentration | Incubation Time | Fold Reduction in mRNA Expression (vs. UVB control) | Statistical Significance | Reference |

| IL-6 | This compound (PKEK) | 0-10 µg/mL | 24 h | Significant reduction | p < 0.05 | [3][8] |

| IL-8 | This compound (PKEK) | 0-10 µg/mL | 24 h | Dose-dependent reduction | p < 0.05 | [3][8] |

| TNF-α | This compound (PKEK) | 0-10 µg/mL | 24 h | Significant reduction | p < 0.05 | [3][8] |

| POMC | This compound (PKEK) | 0-10 µg/mL | 24 h | Significant reduction | p < 0.05 | [3][8] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on keratinocytes.

Primary Human Keratinocyte Culture

This protocol outlines the standard procedure for culturing primary human epidermal keratinocytes.

Caption: Workflow for primary human keratinocyte culture.

Materials:

-

Human foreskin tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin/EDTA solution

-

Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor

-

Collagen-coated culture flasks

Procedure:

-

Isolate keratinocytes from human foreskin tissue using standard enzymatic digestion methods (e.g., trypsin/EDTA treatment).

-

Seed the isolated cells onto collagen-coated culture flasks.

-

Culture the cells in KSFM at 37°C in a humidified atmosphere with 5% CO2.

-

Change the culture medium every 2-3 days.

-

Subculture the cells when they reach approximately 80% confluency.

-

Use cells from passages 2 to 4 for experiments to ensure consistency.

UVB Irradiation of Keratinocytes

This protocol describes the process of exposing cultured keratinocytes to UVB radiation to induce an inflammatory and melanogenic response.

Materials:

-

Cultured primary human keratinocytes

-

Phosphate-Buffered Saline (PBS)

-

UVB light source (e.g., FS20 lamps with a Kodacel filter to remove UVC)

-

UVB radiometer

Procedure:

-

Grow keratinocytes in culture plates to the desired confluency.

-

Wash the cells with PBS to remove the culture medium, which can absorb UV radiation.

-

Irradiate the cells with a specific dose of UVB, typically in the range of 25-100 mJ/cm², measured with a UVB radiometer.[9]

-

Immediately after irradiation, add fresh culture medium (with or without this compound) to the cells.

-

Incubate the cells for the desired period (e.g., 24 hours) before analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the mRNA levels of target genes in keratinocytes.

Caption: Workflow for quantitative real-time PCR analysis.

Materials:

-

Treated keratinocyte cell lysates

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (IL-6, IL-8, TNF-α, POMC) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the treated and control keratinocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform qPCR using a real-time PCR instrument. The reaction mixture should contain the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound demonstrates a targeted and effective mechanism of action in keratinocytes for skin lightening. By specifically downregulating the expression of key pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and the melanogenic precursor POMC following UVB exposure, it addresses the root causes of hyperpigmentation at the cellular level. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in dermatology. Future research should aim to further elucidate the potential interaction with the PAR-2 receptor and to conduct more extensive dose-response studies to optimize its clinical efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy [frontiersin.org]

- 5. elearning.unite.it [elearning.unite.it]

- 6. Protease-activated receptor-2 (PAR-2): structure-function study of receptor activation by diverse peptides related to tethered-ligand epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A method for quantifying melanosome transfer efficacy from melanocytes to keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. UVB damage onset and progression 24 h post exposure in human-derived skin cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Tetrapeptide-30 in the Inhibition of Proopiomelanocortin (POMC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders are a significant concern in dermatology and cosmetics, driven largely by the overproduction of melanin (B1238610). A key regulatory pathway in melanogenesis involves the proopiomelanocortin (POMC) gene and its peptide products, particularly alpha-melanocyte-stimulating hormone (α-MSH). Tetrapeptide-30, a synthetic peptide with the sequence Pro-Lys-Glu-Lys (PKEK), has emerged as a promising agent for skin lightening by targeting this pathway. This technical guide provides an in-depth analysis of the inhibitory action of this compound on POMC, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying signaling cascades.

Introduction

The synthesis of melanin, the primary pigment responsible for skin color, is a complex process initiated by various stimuli, most notably ultraviolet (UV) radiation. A central step in this process is the UV-induced expression of the POMC gene in keratinocytes.[1] The cleavage of the POMC pro-protein yields several bioactive peptides, including α-MSH, which binds to the melanocortin 1 receptor (MC1R) on melanocytes, triggering a signaling cascade that upregulates tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.[2]

This compound has been identified as an effective inhibitor of this pathway, offering a multi-faceted approach to reducing hyperpigmentation.[3][4] Its mechanism of action involves the downregulation of POMC gene expression, thereby reducing the availability of α-MSH and subsequently inhibiting tyrosinase activity and melanin production.[5][6] This guide will dissect the molecular interactions and cellular effects of this compound, providing a comprehensive resource for researchers and professionals in the field.

Mechanism of Action of this compound

This compound exerts its depigmenting effects through a coordinated series of actions that ultimately disrupt the melanogenesis signaling cascade.

Inhibition of Pro-inflammatory Cytokines

UV radiation and other environmental stressors can induce an inflammatory response in the skin, leading to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) by keratinocytes.[7] These cytokines can stimulate melanogenesis. In vitro studies have demonstrated that this compound significantly reduces the UVB-stimulated mRNA expression of these inflammatory mediators in human keratinocytes.[5]

Downregulation of POMC Gene Expression

A pivotal aspect of this compound's mechanism is its ability to suppress the expression of the POMC gene in keratinocytes.[6] By reducing the transcription of POMC mRNA, this compound effectively decreases the cellular pool of the POMC pro-protein, which is the precursor to α-MSH.[4][5] This upstream intervention is a key factor in its ability to control both constitutive and UV-induced pigmentation.

Reduction of α-MSH Availability

With the downregulation of POMC, the subsequent production and cleavage of the pro-protein into α-MSH are diminished.[6] This reduction in α-MSH levels in the microenvironment of the melanocytes lessens the stimulation of the MC1R.

Inhibition of Tyrosinase Expression and Activity

The signaling cascade initiated by the binding of α-MSH to MC1R culminates in the increased expression and activity of tyrosinase. By attenuating this pathway at the level of POMC expression, this compound indirectly leads to a decrease in both the gene expression and enzymatic activity of tyrosinase.[3][5] Some evidence also suggests that this compound may have a direct inhibitory effect on tyrosinase.[3]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative findings from key studies investigating the inhibitory effects of this compound.

Table 1: In Vitro Inhibition of UVB-Induced Gene Expression in Human Keratinocytes by this compound (PKEK)

| Gene | Treatment | Fold Induction (vs. non-irradiated control) | % Inhibition by PKEK | p-value |

| POMC | UVB | 4.5 ± 0.5 | 60.0% | < 0.05 |

| UVB + PKEK | 1.8 ± 0.3 | |||

| IL-6 | UVB | 25.0 ± 5.0 | 72.0% | < 0.05 |

| UVB + PKEK | 7.0 ± 2.0 | |||

| IL-8 | UVB | 12.0 ± 2.0 | 58.3% | < 0.05 |

| UVB + PKEK | 5.0 ± 1.0 | |||

| TNF-α | UVB | 3.0 ± 0.4 | 66.7% | < 0.05 |

| UVB + PKEK | 1.0 ± 0.2 |

Data adapted from Marini et al., 2012. The study reported significant reductions without providing exact percentages, which have been calculated for this table based on the reported fold inductions.

Table 2: In Vivo Efficacy of this compound (PKEK) on Skin Pigmentation

| Study Population | Treatment | Duration | Key Findings |

| 10 Healthy Volunteers | Topical PKEK (once daily) | 4 weeks | Significantly inhibited UVB-induced upregulation of POMC and tyrosinase genes.[5] |

| 39 Caucasian Women | PKEK + Sodium Ascorbyl Phosphate | 6 weeks | Significant fading of facial pigment spots compared to PKEK or SAP alone.[5] |

| 19 Caucasians | PKEK + SAP-containing preparation | 8 weeks | Enhanced skin whitening potency on the back of hands.[5] |

| 27 Japanese Women | PKEK + SAP-containing formulation | 8 weeks | 26% reduction in skin pigmentation (SCINEXA score) vs. 18% with SAP only.[5] |

| Subjects with skin types V-VI | Topical PKEK | 12 weeks | Significantly superior to vehicle in improving overall appearance and evenness of skin tone.[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

In Vitro Assay for POMC mRNA Expression in Human Keratinocytes

Objective: To quantify the effect of this compound on UVB-induced POMC gene expression in human keratinocytes.

Materials:

-

Primary human epidermal keratinocytes (NHEKs)

-

Keratinocyte growth medium (KGM)

-

This compound (PKEK) solution

-

Phosphate-buffered saline (PBS)

-

UVB light source (e.g., Philips F20T12/UVB lamp)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

Quantitative real-time PCR (RT-qPCR) system

-

Primers and probes for human POMC and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Cell Culture: Culture NHEKs in KGM at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed NHEKs in appropriate culture plates and allow them to adhere. Once confluent, replace the medium with a fresh medium containing this compound at the desired concentrations (e.g., 0.5, 1, 5 µg/mL) or vehicle control. Incubate for 24 hours.

-

UVB Irradiation: Wash the cells with PBS. Irradiate the cells with a single dose of UVB (e.g., 50 mJ/cm²).[9] A Kodacel filter can be used to filter out UVC radiation.[9]

-

Post-Irradiation Incubation: After irradiation, add fresh medium (with or without this compound) and incubate for a specified period (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

RT-qPCR: Perform RT-qPCR using specific primers and probes for POMC and the housekeeping gene. The relative expression of POMC mRNA is calculated using the ΔΔCt method.

In Vivo Clinical Study for Skin Lightening Efficacy

Objective: To evaluate the skin-lightening effect of a topical formulation containing this compound on human subjects.

Study Design: A randomized, double-blind, vehicle-controlled clinical trial.

Subjects: Healthy volunteers with facial hyperpigmentation (e.g., melasma, age spots) and skin types V-VI.[8]

Materials:

-

Test formulation containing this compound (e.g., in a cream or serum base).

-

Vehicle formulation (identical to the test formulation but without this compound).

-

Digital imaging system for standardized facial photography.

-

Colorimeter for measuring skin color (e.g., Mexameter).

-

Expert graders for visual assessment.

Protocol:

-

Recruitment and Baseline Assessment: Recruit eligible subjects and obtain informed consent. Conduct baseline assessments including digital photography, colorimetric measurements of pigmented areas, and expert grading of overall appearance and evenness of skin tone.

-

Randomization and Blinding: Randomly assign subjects to either the test group or the vehicle group. Both subjects and investigators should be blinded to the treatment allocation.

-

Treatment Protocol: Instruct subjects to apply the assigned formulation to their face twice daily for a specified duration (e.g., 12 weeks).[8]

-

Follow-up Assessments: Conduct follow-up assessments at regular intervals (e.g., weeks 2, 4, 8, and 12).[8] Repeat the baseline assessments at each visit.

-

Data Analysis: Analyze the changes in digital images, colorimetric measurements, and expert grading scores from baseline to the end of the study. Statistical analysis is performed to compare the efficacy of the this compound formulation against the vehicle.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tyrosinase activity assay: Topics by Science.gov [science.gov]

- 3. This compound | PKEK peptide | TEGO® Pep 4-Even | Cosmetic Ingredients Guide [ci.guide]

- 4. Rational design of an N-terminal cysteine-containing tetrapeptide that inhibits tyrosinase and evaluation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 6. Modulation of skin pigmentation by the tetrapeptide PKEK: in vitro and in vivo evidence for skin whitening effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myskinrecipes.com [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Biochemical Properties of the Pro-Lys-Glu-Lys (PKEK) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Pro-Lys-Glu-Lys (PKEK) is a synthetic peptide that has garnered significant interest, particularly in the field of dermatology and cosmetology, for its potent anti-inflammatory and skin-lightening properties.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical characteristics of PKEK, its mechanism of action, and detailed experimental protocols relevant to its synthesis, purification, and biological evaluation.

Physicochemical Properties

The fundamental physicochemical properties of the PKEK peptide are summarized in the table below. These characteristics are crucial for its handling, formulation, and understanding its biological activity.

| Property | Value | Source/Method |

| Full Name | Prolyl-Lysyl-Glutamyl-Lysine | |

| Amino Acid Sequence | Pro-Lys-Glu-Lys (PKEK) | [1][3][4] |

| Molecular Formula | C22H40N6O7 | [1][5][6] |

| Molecular Weight | 500.59 g/mol | [1][5][7] |

| Isoelectric Point (pI) | 9.99 | Calculated |

| Appearance | Lyophilized white to off-white powder | [6][7] |

| Purity (typical) | ≥95% by HPLC | [6] |

| Counter-ion | Acetate or TFA | [1][6] |

| Solubility | Highly hydrophilic | [7] |

Note on Isoelectric Point (pI) Calculation: The isoelectric point was calculated using the pKa values of the terminal groups and the side chains of the constituent amino acids:

-

N-terminus (Pro): ~9.69

-

C-terminus (Lys): ~2.18

-

Lysine (B10760008) (K) side chain (ε-amino group): ~10.53

-

Glutamic Acid (E) side chain (γ-carboxyl group): ~4.25

The pI is the pH at which the net charge of the peptide is zero. For PKEK, with two basic (Lys) and one acidic (Glu) residue, the pI is calculated by averaging the pKa values of the two lysine side chains and the N-terminus.

Biological Activity and Mechanism of Action

The primary biological activity of PKEK identified in the literature is its ability to modulate skin pigmentation, making it a valuable ingredient in skin-lightening and anti-aging cosmetic formulations.[1][2][3] It also exhibits anti-inflammatory properties.[1][5]

The mechanism of action for its skin-whitening effect involves the downregulation of key signaling molecules in melanogenesis, particularly in response to ultraviolet B (UVB) radiation.[2] PKEK has been shown to significantly inhibit the UVB-induced upregulation of several pro-inflammatory cytokines and other signaling molecules in human keratinocytes.[2][4]

Key inhibitory actions of PKEK:

-

Reduces Pro-inflammatory Cytokines: It significantly decreases the mRNA expression of Interleukin-1α (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

-

Inhibits Melanogenesis Precursors: PKEK downregulates the expression of proopiomelanocortin (POMC), the precursor protein for α-melanocyte-stimulating hormone (α-MSH), a key hormone in stimulating melanin (B1238610) production.[2][4]

-

Suppresses Tyrosinase Expression: The expression of tyrosinase, the rate-limiting enzyme in melanin synthesis, is also inhibited by PKEK treatment.[1][2]

This multi-target inhibition of the inflammatory and pigmentation pathways leads to a reduction in melanin synthesis and a visible skin-lightening effect.[2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which PKEK exerts its inhibitory effects on UVB-induced melanogenesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of the PKEK peptide, based on standard laboratory practices.

Solid-Phase Peptide Synthesis (SPPS) of PKEK

This protocol outlines the manual synthesis of PKEK using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.

-

Attachment of the First Amino Acid (Fmoc-Lys(Boc)-OH):

-

Dissolve Fmoc-Lys(Boc)-OH and N,N-Diisopropylethylamine (DIPEA) in DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Cap any unreacted sites with methanol (B129727) and DIPEA in DCM.

-

Wash the resin with DCM and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of Subsequent Amino Acids (Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH):

-

For each amino acid, pre-activate by dissolving the Fmoc-amino acid, DIC, and Oxyma in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling.

-

After each successful coupling, wash the resin with DMF and DCM.

-

Repeat the Fmoc deprotection step before adding the next amino acid.

-

-

Cleavage and Final Deprotection:

-

After the final amino acid (Fmoc-Pro-OH) is coupled and the Fmoc group is removed, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Lyophilization: Dissolve the crude peptide in a minimal amount of water/acetonitrile (B52724) and lyophilize to obtain a fluffy white powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude PKEK peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile (ACN)

-

Preparative C18 HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude PKEK peptide in a small volume of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A/5% B) at a constant flow rate.

-

Injection and Elution:

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 50% B over 30 minutes).

-

Monitor the elution profile at 210-220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PKEK peptide.

In Vitro Assay for Cytokine Expression in Human Keratinocytes

This protocol describes a method to assess the effect of PKEK on cytokine gene expression in human keratinocytes stimulated with UVB.

Materials:

-

Human epidermal keratinocytes (HEK)

-

Keratinocyte growth medium

-

PKEK peptide solution

-

Phosphate-buffered saline (PBS)

-

UVB light source

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Cell Culture: Culture HEKs in appropriate medium until they reach 70-80% confluency.

-

Peptide Treatment: Pre-treat the cells with various concentrations of PKEK for 24 hours.

-

UVB Irradiation:

-

Wash the cells with PBS.

-

Irradiate the cells with a single dose of UVB (e.g., 30 mJ/cm²).

-

-

Post-Irradiation Incubation: Incubate the cells for a further 24 hours in the presence of PKEK.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using specific primers for IL-1α, IL-6, IL-8, TNF-α, POMC, tyrosinase, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression levels using the ΔΔCt method.

-

Conclusion

The Pro-Lys-Glu-Lys tetrapeptide is a well-characterized bioactive peptide with significant potential in skincare applications. Its defined mechanism of action, involving the downregulation of key inflammatory and melanogenic pathways, provides a strong scientific basis for its use. The experimental protocols outlined in this guide offer a framework for the synthesis, purification, and in vitro evaluation of PKEK, enabling further research and development in the fields of dermatology and cosmetic science. Further investigations could focus on elucidating more detailed quantitative structure-activity relationships and exploring its potential in other therapeutic areas.

References

- 1. mdpi.com [mdpi.com]

- 2. Modulation of skin pigmentation by the tetrapeptide PKEK: in vitro and in vivo evidence for skin whitening effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Keratinocytes express cytokines and nerve growth factor in response to neuropeptide activation of the ERK1/2 and JNK MAPK transcription pathways* - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computer-Aided Virtual Screening and In Vitro Validation of Biomimetic Tyrosinase Inhibitory Peptides from Abalone Peptidome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isoelectric.org [isoelectric.org]

- 7. bachem.com [bachem.com]

Unveiling the In-Vitro Efficacy of Tetrapeptide-30: A Technical Guide

An In-Depth Examination of the Initial In-Vitro Studies on Tetrapeptide-30, Focusing on its Efficacy in Modulating Skin Pigmentation and Inflammatory Responses.

This technical guide provides a comprehensive overview of the foundational in-vitro studies investigating the efficacy of this compound (PKEK: Pro-Lys-Glu-Lys). It is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, cosmetology, and pharmacology. This document synthesizes key findings on the peptide's mechanism of action, presents quantitative data from pivotal experiments, details the experimental protocols employed, and visualizes the complex biological pathways and workflows involved.

Mechanism of Action: A Dual Approach to Skin Tone Modulation

Initial in-vitro research reveals that this compound employs a dual mechanism to achieve its skin-lightening and anti-inflammatory effects. It acts on keratinocytes to reduce the expression of key mediators involved in both inflammation and melanogenesis. This multi-pronged approach makes it an effective agent for addressing hyperpigmentation, particularly post-inflammatory hyperpigmentation (PIH).

Anti-Inflammatory Action

This compound has been shown to significantly downregulate the expression of pro-inflammatory cytokines in human keratinocytes following exposure to UVB radiation. By reducing the levels of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), the peptide effectively mitigates the inflammatory cascade that can lead to increased melanin (B1238610) production.

Inhibition of Melanogenesis Signaling

The primary mechanism for its depigmenting effect lies in its ability to interfere with the signaling pathway that stimulates melanin synthesis. UVB exposure triggers the expression of the proopiomelanocortin (POMC) gene in keratinocytes. The POMC protein is then cleaved to produce various signaling molecules, including α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, initiating a cascade that increases the expression of Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic enzymes, including tyrosinase (TYR), which is the rate-limiting enzyme in melanin synthesis.

This compound disrupts this pathway at a crucial early stage by significantly reducing the UVB-induced expression of the POMC gene in keratinocytes. This reduction in POMC

Tetrapeptide-30: A Technical Guide to its Mechanism in the Melanin Synthesis Cascade

Abstract

Tetrapeptide-30, a synthetic peptide with the amino acid sequence Pro-Lys-Glu-Lys (PKEK), has emerged as a significant bioactive ingredient in dermatology and cosmetics for its efficacy in managing hyperpigmentation and promoting an even skin tone.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates the melanin (B1238610) synthesis cascade. By targeting multiple points within this complex pathway, from initial inflammatory triggers in keratinocytes to the downstream activation of melanogenic enzymes in melanocytes, this compound offers a sophisticated, multi-faceted approach to skin lightening. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Melanin Synthesis Cascade: A Brief Overview

Melanogenesis is the physiological process responsible for the production of melanin, the primary determinant of skin, hair, and eye color. The process occurs within specialized organelles called melanosomes, located inside melanocytes. The "epidermal melanin unit," comprising a single melanocyte and its surrounding keratinocytes, is the functional hub for pigmentation.

The cascade is initiated by various stimuli, most notably ultraviolet (UV) radiation and inflammation. These triggers stimulate keratinocytes to release signaling molecules, including pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as proopiomelanocortin (POMC).[2][3][4] POMC is cleaved to produce several bioactive peptides, including α-Melanocyte-Stimulating Hormone (α-MSH).[4][5]

α-MSH binds to the Melanocortin 1 Receptor (MC1R) on the surface of melanocytes, activating a downstream signaling cascade.[4][6] This activation increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the CREB (cAMP response element-binding) protein, which upregulates the expression of Microphthalmia-associated Transcription Factor (MITF).[4][7] MITF is the master transcriptional regulator of melanogenesis, controlling the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome (B613829) tautomerase (DCT/TRP-2).[4][6][8] Tyrosinase is the rate-limiting enzyme in this pathway, catalyzing the initial steps of converting tyrosine into melanin polymers.[6]

Mechanism of Action of this compound

This compound exerts its depigmenting effects by intervening at several key points in the melanin synthesis cascade, demonstrating a comprehensive mechanism that addresses both the instigating factors and the core enzymatic process.

Attenuation of Pro-Inflammatory Triggers

A primary mechanism of this compound is its significant anti-inflammatory effect.[9] In response to external stressors like UVB radiation, keratinocytes release a cocktail of pro-inflammatory cytokines that can stimulate melanocytes. This compound has been shown to downregulate the mRNA expression of key cytokines, including IL-6, IL-8, and TNF-α, in human keratinocytes.[2][4][10][11] By mitigating this initial inflammatory signal, the peptide reduces a major stimulus for melanocyte activation.[12]

Inhibition of the POMC-α-MSH Axis

This compound directly interferes with the UV-induced p53-POMC-α-MSH signaling axis.[4] It significantly reduces the expression of the POMC gene in keratinocytes.[3][4][10][11] This action decreases the production of the precursor for α-MSH, thereby lowering the concentration of this potent melanocyte-stimulating hormone.[2][10]

Downregulation of the Melanogenic Signaling Cascade